mim1

概要

説明

MIM1は、抗アポトーシスタンパク質ミエローマ細胞白血病1(Mcl-1)の最初の選択的阻害剤の1つとして特定された低分子です。 この化合物は、癌細胞の生存に重要な役割を果たすMcl-1タンパク質を阻害する可能性があるため、癌研究の分野で大きな注目を集めています .

科学的研究の応用

将来の方向性

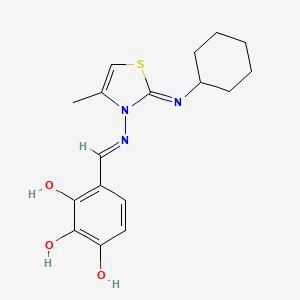

The potential applications of a compound depend on its properties. Trihydroxybenzenes, for instance, are classified as polyphenols and have been studied for their antioxidant properties . Thiazoles and imines are common structures in pharmaceutical compounds and could have potential biological activities .

作用機序

MIM1は、Mcl-1タンパク質の表面にあるBH3結合溝に選択的に結合することによってその効果を発揮します。 この結合は、Mcl-1がプロアポトーシスタンパク質と相互作用するのを防ぎ、それによってその抗アポトーシス機能を中和します . Mcl-1の阻害は、アポトーシスの経路の活性化につながり、癌細胞でプログラムされた細胞死の誘導をもたらします .

類似の化合物との比較

類似の化合物

UMI-77: 癌細胞でアポトーシスを誘導する可能性がある別のMcl-1阻害剤.

A-1210477: Mcl-1に結合し、その分解を防ぎ、それによって細胞をアポトーシスに感受性にする化合物.

This compoundの独自性

This compoundは、Bcl-xLなどの他の抗アポトーシスタンパク質に有意な影響を与えることなく、Mcl-1を選択的に阻害するという点でユニークです。 この選択性は、標的以外の効果を最小限に抑え、化合物の治療の可能性を高めるために重要です .

準備方法

合成経路と反応条件

MIM1の合成には、チオセミカルバジドとα-ハロゲノケトンの反応が含まれます。 この反応は広く研究され、最適化されて目的の化合物を得ています . 調製プロセスには、通常、次の手順が含まれます。

チオセミカルバジド中間体の形成: チオセミカルバジドは、ヒドラジンと二硫化炭素を反応させ、続いて適切なアミンを添加することによって合成されます。

α-ハロゲノケトンとの反応: 次に、チオセミカルバジド中間体を、制御された条件下でα-ハロゲノケトンと反応させて、最終的なthis compound化合物を形成します。

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、合成プロセスは標準的な有機合成技術を使用してスケールアップできます。重要な手順には、出発物質の純度を確保し、収率を最大化し、副生成物を最小限に抑えるために反応条件を最適化することが含まれます。

化学反応の分析

反応の種類

MIM1は、その構造中に反応性官能基が存在するため、主に置換反応を起こします。これらの反応は、化合物を修飾して、その生物学的活性と選択性を高めるために重要です。

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロゲン化化合物と求核剤が含まれます。

酸化反応と還元反応: それほど一般的ではありませんが、this compoundは特定の条件下で酸化反応と還元反応を起こすこともできます。これらの反応は、化合物の酸化状態を修飾し、その反応性を調べるために使用されます。

主要な生成物

これらの反応から形成される主要な生成物は、通常、官能基が修飾されたthis compoundの類似体です。 これらの類似体は、次にその生物学的活性をテストして、選択性と効力における潜在的な改善を特定します .

科学研究の用途

化学: this compoundは、抗アポトーシスタンパク質の阻害を研究するためのモデル化合物として役立ちます。

生物学: 生物学的研究では、this compoundは、細胞の生存とアポトーシスにおけるMcl-1の役割を研究するために使用されます。

医学: this compoundは、癌治療の治療薬として有望であることが示されています。

産業: その産業用途はまだ調査中ですが、this compoundの癌研究における役割は、新しい癌治療の開発における可能性を示しています.

類似化合物との比較

Similar Compounds

UMI-77: Another Mcl-1 inhibitor that has been studied for its potential to induce apoptosis in cancer cells.

A-1210477: A compound that binds to Mcl-1 and prevents its degradation, thereby sensitizing cells to apoptosis.

Uniqueness of MIM1

This compound is unique in its selective inhibition of Mcl-1 without significantly affecting other anti-apoptotic proteins such as Bcl-xL. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of the compound .

特性

IUPAC Name |

4-[(E)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9+,19-17? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGFUBMUOVFZEF-CQPAABLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=NC2CCCCC2)N1/N=C/C3=C(C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

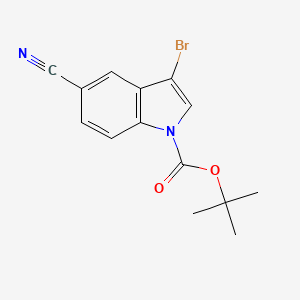

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of Mim1 in the cell?

A1: this compound plays a crucial role in the biogenesis of mitochondrial outer membrane (MOM) proteins. [, ] It forms a complex with Mim2, another MOM protein, to facilitate the insertion and assembly of multi-span and some single-span proteins into the MOM. [, ]

Q2: How does this compound contribute to the assembly of the TOM complex?

A2: this compound is essential for the efficient membrane insertion and assembly of the Tom20 and Tom70 receptors, which are crucial components of the Translocase of the Outer Mitochondrial Membrane (TOM) complex. [, ] It achieves this without being a component of the TOM or TOB (Sorting and Assembly Machinery) complex itself. []

Q3: Does this compound interact with other proteins involved in mitochondrial import?

A3: Yes, this compound physically interacts with Mim2 to form the MIM complex. [] Additionally, this compound has been shown to interact with components of the SAM complex, explaining its role in the late stages of Tom40 assembly. [] Studies have also identified interactions between this compound and the cytosolic cochaperone Sti1. []

Q4: Are there functional analogs of the this compound/Mim2 complex in other organisms?

A4: Interestingly, the trypanosomal MOM protein pATOM36 functions as a functional analog of the yeast this compound/Mim2 complex, despite lacking sequence or topological similarity. [] This suggests convergent evolution for these proteins. []

Q5: Does this compound play a role in the import of all MOM proteins?

A5: While essential for many, this compound is not required for the import of all MOM proteins. For instance, the import of the Tom22 receptor does not depend on this compound. [] Furthermore, studies suggest that multi-span MOM proteins might utilize different biogenesis pathways, with this compound contributing to varying extents. []

Q6: How does deletion of this compound affect mitochondrial function?

A6: this compound deletion leads to various mitochondrial defects, including:

- Reduced growth rate. []

- Lower steady-state levels of helical MOM proteins. []

- Compromised assembly of the TOM complex. [, ]

- Hampered mitochondrial protein import. []

- Defects in mitochondrial morphology. []

Q7: What is the significance of inhibiting Mcl-1 in cancer?

A8: Mcl-1, a member of the Bcl-2 family, plays a critical role in preventing apoptosis. [] Overexpression of Mcl-1 is associated with cancer development, progression, and resistance to chemotherapy, particularly in malignant melanoma. []

Q8: What are the potential benefits of targeting Mcl-1 with this compound analogs in cancer treatment?

A8: Targeting Mcl-1 with specific inhibitors could:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1436645.png)

![(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B1436651.png)

![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate](/img/structure/B1436654.png)

![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)